![molecular formula C23H29N3O2 B5664599 3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)

3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

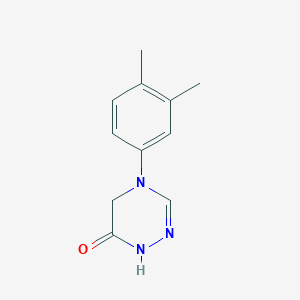

The compound is a multifaceted molecule that combines several structural motifs, including a cyclohexylpyrimidine group, a piperidine ring, and a benzoic acid moiety. These elements suggest a compound designed for specific biochemical interactions, possibly targeting receptor binding or enzymatic activity. While the direct research on this specific compound is limited, related structures have been studied for various biochemical and medicinal applications, including asymmetric hydrogenation and co-crystallization techniques for enhanced physical and chemical property understanding (Bisset et al., 2012) (Lemmerer & Bourne, 2012).

Synthesis Analysis

The synthesis of complex molecules involving piperidine and benzoic acid frameworks often includes multi-step reactions, starting from basic building blocks through to the target compound. Techniques such as asymmetric hydrogenation, N-benzylglutarimide transformations, and cyclization reactions are crucial. These methods enable the introduction of stereochemical complexity and functional groups in a controlled manner, leading to high yields of the desired products with significant enantiomeric excesses in some cases (Laschat, Fröhlich, & Wibbeling, 1996).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined through X-ray crystallography and NMR spectroscopy, revealing the spatial arrangement of atoms and the stereochemistry at chiral centers. This structural information is crucial for understanding the molecule's interactions with biological targets. The analysis of related compounds has shown how specific structural features influence binding affinities and reaction pathways (Reiner, 1971).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are influenced by the functional groups present in the molecule. For instance, the benzoic acid moiety can engage in hydrogen bonding and electrostatic interactions, while the piperidine ring may undergo nucleophilic substitution reactions. These characteristics are essential for the compound's biological activity and its potential applications in drug design and development (Tzimopoulos et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular framework and the intermolecular forces at play. Studies on similar compounds have explored how co-crystallization with other molecules can alter these properties, potentially leading to improved formulation characteristics for pharmaceutical applications (Skovsgaard & Bond, 2009).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to the compound's functionality. The presence of a benzoic acid group, for example, imparts specific acidic properties, which can be exploited in chemical reactions and biological interactions. Investigations into related molecules have provided insights into how structural modifications affect these chemical properties, influencing the overall activity and utility of the compound (Pati et al., 2008).

Eigenschaften

IUPAC Name |

3-[1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c27-23(28)20-9-4-8-19(12-20)21-10-5-11-26(16-21)15-17-13-24-22(25-14-17)18-6-2-1-3-7-18/h4,8-9,12-14,18,21H,1-3,5-7,10-11,15-16H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQROMSTZQKEJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C=N2)CN3CCCC(C3)C4=CC(=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5664517.png)

![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)

![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B5664532.png)

![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)

![[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)

![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-methoxyacetamide](/img/structure/B5664580.png)

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)

![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)

![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)

![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)

![2-(3,5-difluorobenzyl)-8-(4-methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664626.png)